![molecular formula C11H14ClNO B1605622 N-butyl-2-chlorobenzamide CAS No. 62797-97-1](/img/structure/B1605622.png)
N-butyl-2-chlorobenzamide
Overview
Description
N-butyl-2-chlorobenzamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of benzamide, where the benzene ring is substituted with a butyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butyl-2-chlorobenzamide can be synthesized through the direct condensation of 2-chlorobenzoic acid and butylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be represented as follows:
2-chlorobenzoic acid+butylamine→this compound+water
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of N-butyl-2-hydroxybenzamide.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: N-butyl-2-hydroxybenzamide.
Oxidation: N-butyl-2-chlorobenzoic acid or N-butyl-2-chlorobenzophenone.
Reduction: N-butyl-2-chloroaniline.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of N-butyl-2-chlorobenzamide with detailed data tables and case studies is not available within the provided search results, the search results do provide information regarding the properties, synthesis, and potential applications of benzamide derivatives, including this compound.
This compound
N-butyl-2-chlorobenzamide is a benzamide derivative with the molecular formula C11H14ClNO . It is identified by several names and identifiers, including CAS number 62797-97-1, European Community (EC) Number 657-584-0, and PubChem CID 347041 .
Safety and Hazards
this compound is associated with the following hazards :
- Causes skin irritation
- Causes serious eye damage
- May cause respiratory irritation
Synthesis and Use of Benzamide Derivatives
Benzamide derivatives have versatile uses as synthetic intermediates in organic synthesis and medicinal chemistry . Methods exist for producing alkylsulfinylbenzamides from halobenzamides, which are easily available for industrial use . One method involves converting a halobenzamide to an intermediary alkylthiobenzamide in a one-pot process, which is economically advantageous because it allows for the production of alkylsulfinylbenzamide in high yield with less aqueous waste and without the use of expensive or hazardous substances .
Benzamide derivatives can be produced from alkylthiobenzamides under safe reaction conditions without the use of expensive and hazardous substances . The type and position of substituents on the benzene ring significantly affect the activity of the derivatives . The presence of F or Cl on the benzene ring remarkably improved the activity .
Mechanism of Action
The mechanism of action of N-butyl-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with active site residues, while the butyl and chlorobenzene moieties can engage in hydrophobic interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
N-butyl-2-chlorobenzamide can be compared with other benzamide derivatives such as:
N-methyl-2-chlorobenzamide: Similar structure but with a methyl group instead of a butyl group. It may have different solubility and reactivity profiles.
N-butyl-4-chlorobenzamide: Chlorine atom is positioned at the para position, which can affect the electronic properties and reactivity of the compound.
N-butyl-2-bromobenzamide: Bromine atom instead of chlorine, which can influence the compound’s reactivity in substitution reactions.
Biological Activity
N-butyl-2-chlorobenzamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through the direct condensation of 2-chlorobenzoic acid and butylamine, typically using dehydrating agents such as thionyl chloride or phosphorus trichloride. The reaction can be summarized as follows:
This compound features a butyl group attached to a chlorobenzamide structure, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor interactions through hydrogen bonding and hydrophobic interactions facilitated by its amide functionality. This interaction can lead to various biological effects, including:
- Inhibition of microbial growth : this compound has shown potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer activity : Preliminary studies suggest that this compound may induce cell death in cancer cells, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been evaluated against bacterial strains and fungi, demonstrating effective inhibition at specific concentrations. The following table summarizes key findings from recent antimicrobial studies:
Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. Notably, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, with results indicating a dose-dependent decrease in cell viability. The following table outlines the IC50 values observed in these studies:
Case Studies and Research Findings
Properties
IUPAC Name |
N-butyl-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERRBGDAOVSLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324013 | |
Record name | N-butyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62797-97-1 | |
Record name | NSC405489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BUTYL-2-CHLOROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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